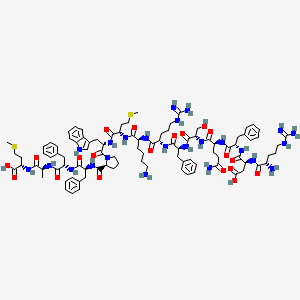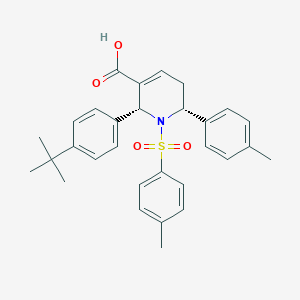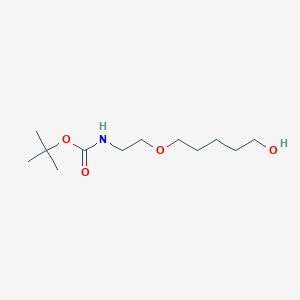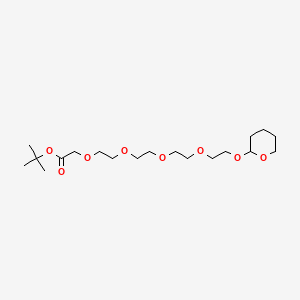![molecular formula C42H55NO8 B11932199 (Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNA002 is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), an enzyme that plays a critical role in the regulation of gene expression through histone methylation. GNA002 has an inhibitory concentration (IC50) of 1.1 micromolar, making it a valuable tool in cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GNA002 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent to dissolve the drug, creating a mother liquor with a concentration of 40 milligrams per milliliter . Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of GNA002 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for research and therapeutic applications .
化学反応の分析
Types of Reactions
GNA002 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
GNA002 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone methylation and gene regulation.
Biology: Employed in research on epigenetic modifications and their effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting EZH2-mediated pathways.
Industry: Utilized in the development of novel drug delivery systems and nanocarriers for targeted therapy.
作用機序
GNA002 exerts its effects by specifically and covalently binding to cysteine 668 within the EZH2-SET domain. This binding triggers the degradation of EZH2 through the ubiquitination pathway mediated by the Hsp70-interacting protein (CHIP). As a result, GNA002 effectively reduces EZH2-mediated trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of polycomb repressor complex 2 (PRC2)-silenced tumor suppressor genes .
類似化合物との比較
Similar Compounds
Gambogenic Acid: A natural compound with potent anti-cancer properties.
Tazemetostat: Another EZH2 inhibitor used in cancer therapy.
EPZ-6438: A selective inhibitor of EZH2 with applications in cancer research.
Uniqueness of GNA002
GNA002 is unique due to its high potency and specificity as a covalent inhibitor of EZH2. Its ability to effectively reduce EZH2-mediated H3K27 trimethylation and reactivate PRC2-silenced tumor suppressor genes makes it a promising candidate for cancer therapy .
特性
分子式 |
C42H55NO8 |
|---|---|
分子量 |
701.9 g/mol |
IUPAC名 |
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1 |
InChIキー |
HJJVIXXMFVHPER-OELWLWEHSA-N |
異性体SMILES |
CCOCCNC(=O)/C(=C\C[C@@]12C(=O)[C@@H]3C[C@@H]([C@@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |
正規SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)


![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)


![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)


